3h-Spiro[2-benzofuran-1,9'-fluorene]
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Overview
Description
3’H-Spiro[fluorene-9,1’-isobenzofuran] is an organic compound characterized by its unique spirocyclic structure. The compound consists of a fluorene moiety spiro-fused to an isobenzofuran ring, resulting in a rigid and stable molecular framework. This structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’H-Spiro[fluorene-9,1’-isobenzofuran] typically involves the condensation of fluorene derivatives with isobenzofuran precursors. One common method includes the reaction of fluorene with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions. The reaction proceeds through a Friedel-Crafts acylation mechanism, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods: Industrial production of 3’H-Spiro[fluorene-9,1’-isobenzofuran] may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3’H-Spiro[fluorene-9,1’-isobenzofuran] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3’H-Spiro[fluorene-9,1’-isobenzofuran] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecular architectures.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its rigid structure and photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which 3’H-Spiro[fluorene-9,1’-isobenzofuran] exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, influencing various biochemical pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
- Spiro[fluorene-9,1’-isobenzofuran]-3’-one
- Spiro[fluorene-9,1’-isobenzofuran]-3’-amine
Comparison: 3’H-Spiro[fluorene-9,1’-isobenzofuran] is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and stability compared to its analogs.
Properties
CAS No. |
161-37-5 |
---|---|
Molecular Formula |
C20H14O |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
spiro[1H-2-benzofuran-3,9'-fluorene] |
InChI |
InChI=1S/C20H14O/c1-4-10-17-14(7-1)13-21-20(17)18-11-5-2-8-15(18)16-9-3-6-12-19(16)20/h1-12H,13H2 |
InChI Key |
CMIJNLJJJPBKHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3(O1)C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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